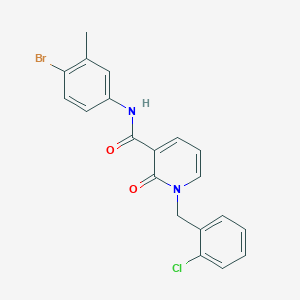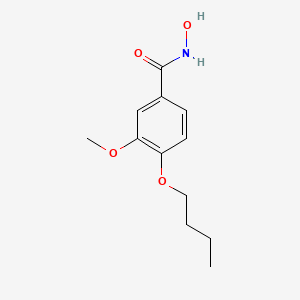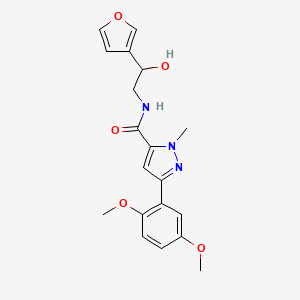![molecular formula C21H22ClF3N4O B2573545 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one CAS No. 1164529-81-0](/img/structure/B2573545.png)
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one” is a chemical with the molecular formula C21H22ClF3N4O and a molecular weight of 438.87 . It is also known by other synonyms such as "2-Propen-1-one, 1- [4- [4- [3-chloro-5- (trifluoromethyl)-2-pyridinyl]-1-piperazinyl]phenyl]-3- (dimethylamino)-, (2E)-" .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 549.5±50.0 °C and a predicted density of 1.300±0.06 g/cm3 . Its pKa is predicted to be 5.58±0.70 .Scientific Research Applications
Antitumor Activity
Compounds structurally related to the queried chemical have shown notable antitumor activities. Specifically, derivatives like 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes demonstrated significant cytotoxic activity against various tumor cell lines. This category of compounds, particularly those with the 3-chloropyridin-2-yl and 3-fluoro-5-substituted phenylpiperazinyl groups, exhibited potent in vitro cytotoxicity, with certain derivatives showing strong antitumor activity against human carcinoma cells without causing undesirable effects in mice (Naito et al., 2005).
Tyrosine Kinase Inhibition
The compound flumatinib, which includes structural elements similar to the queried chemical, acts as an antineoplastic tyrosine kinase inhibitor. It's currently under clinical trials for treating chronic myelogenous leukemia (CML). The metabolism of flumatinib in CML patients has revealed the presence of various metabolites, primarily products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This insight is crucial for understanding the drug's metabolic pathways in humans and optimizing its therapeutic efficacy (Gong et al., 2010).
Peptide Derivatization in Proteome Analysis
Piperazine-based derivatives, similar in structure to the compound , have been used effectively for peptide carboxyl group derivatization. This derivatization enhances the ionization efficiency of peptides, significantly improving the detection of low molecular weight and high pI value peptides. This application is particularly beneficial in comprehensive proteome analysis, indicating the compound's potential utility in biochemical research (Qiao et al., 2011).
Antimycobacterial Properties
Compounds with a similar structural framework have been synthesized and tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Notably, certain derivatives displayed potent activity, comparable to established antimycobacterial drugs like ethambutol and pyrazinamide. This indicates potential applications in developing new treatments for tuberculosis (Patel et al., 2011).
properties
IUPAC Name |
(E)-1-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N4O/c1-27(2)8-7-19(30)15-3-5-17(6-4-15)28-9-11-29(12-10-28)20-18(22)13-16(14-26-20)21(23,24)25/h3-8,13-14H,9-12H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREYRGJHMBHTNF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573466.png)
![3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2573469.png)

![3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride](/img/structure/B2573474.png)
![{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine](/img/structure/B2573475.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2573476.png)
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine](/img/structure/B2573477.png)


